
3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,4-dioxide moiety in this compound adds to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the quinoxaline core, followed by the introduction of the amino, cyclohexylamino, and fluoro substituents. The final step involves the oxidation to introduce the 1,4-dioxide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyclohexylamino groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antitumoral activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The antitumoral activity could be related to the induction of apoptosis or inhibition of cell proliferation pathways.
相似化合物的比较
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Pyridazine and Pyridazinone Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness: What sets 3-Amino-6-(cyclohexylamino)-7-fluoroquinoxaline-2-carbonitrile 1,4-dioxide apart is the presence of the 1,4-dioxide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C15H16FN5O2 |
|---|---|
分子量 |
317.32 g/mol |
IUPAC 名称 |
3-amino-6-(cyclohexylamino)-7-fluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile |
InChI |
InChI=1S/C15H16FN5O2/c16-10-6-12-13(21(23)15(18)14(8-17)20(12)22)7-11(10)19-9-4-2-1-3-5-9/h6-7,9,19H,1-5,18H2 |
InChI 键 |
CFMVRBKTGSRBDT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2F)[N+](=C(C(=[N+]3[O-])N)C#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B15003462.png)
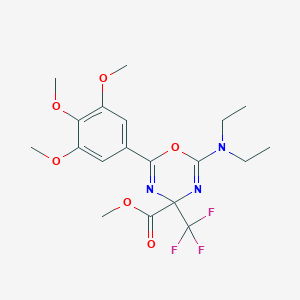
![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)
![3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
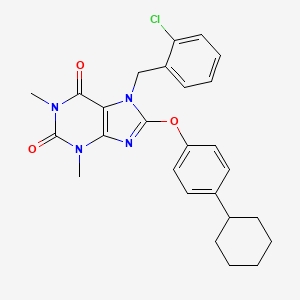
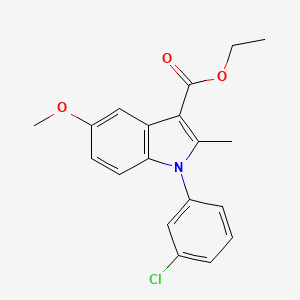

![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)

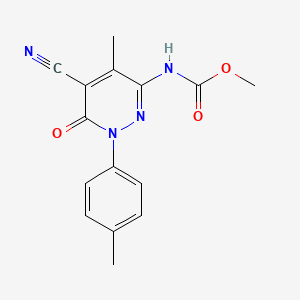
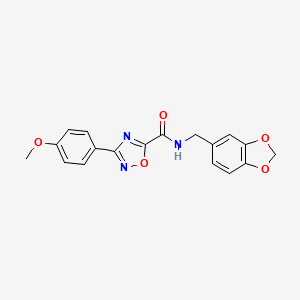
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
